8-bromo-2-methylquinolin-5-amine
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Overview
Description
8-bromo-2-methylquinolin-5-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . This compound, with its unique structure, has garnered significant interest in scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-methylquinolin-5-amine typically involves the bromination of 2-methylquinoline followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it a preferred method for synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-methylquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which have different biological activities.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, each with distinct biological activities.
Scientific Research Applications
8-bromo-2-methylquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-bromo-2-methylquinolin-5-amine involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: Lacks the bromine atom, resulting in different biological activities.
8-chloro-2-methylquinolin-5-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
5-aminoquinoline: Lacks the methyl and bromine substituents, affecting its chemical properties and applications.
Uniqueness
8-bromo-2-methylquinolin-5-amine is unique due to the presence of both the bromine and methyl groups, which influence its reactivity and biological activities. The bromine atom enhances its potential for substitution reactions, while the methyl group affects its overall stability and solubility.
Properties
CAS No. |
1023815-94-2 |
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Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.